molecular formula C6H16Cl2N2O B6304697 6-Methoxy-1,4-diazepane dihydrochloride CAS No. 2320325-54-8

6-Methoxy-1,4-diazepane dihydrochloride

Cat. No.: B6304697
CAS No.: 2320325-54-8
M. Wt: 203.11 g/mol
InChI Key: LJWCIQZSKKUQGV-UHFFFAOYSA-N
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Description

6-Methoxy-1,4-diazepane dihydrochloride is a chemical compound with the molecular formula C6H14N2O·2HCl. It is a derivative of 1,4-diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. This compound is primarily used in scientific research and as an intermediate in chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1,4-diazepane dihydrochloride typically involves the reaction of 1,4-diazepane with methoxy-substituted reagents under controlled conditions. One common method includes the alkylation of 1,4-diazepane with methoxyalkyl halides in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,4-diazepane dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methoxy-1,4-diazepane dihydrochloride is utilized in various scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Used in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methoxy-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazepane: The parent compound without the methoxy group.

    6-Hydroxy-1,4-diazepane: A hydroxylated derivative.

    6-Halogenated-1,4-diazepane: Halogen-substituted derivatives.

Uniqueness

6-Methoxy-1,4-diazepane dihydrochloride is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This functional group enhances the compound’s solubility, reactivity, and potential biological activity compared to its analogs .

Properties

IUPAC Name

6-methoxy-1,4-diazepane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.2ClH/c1-9-6-4-7-2-3-8-5-6;;/h6-8H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWCIQZSKKUQGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNCCNC1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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